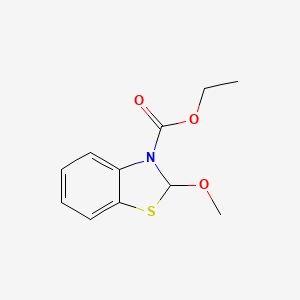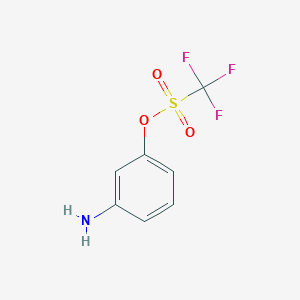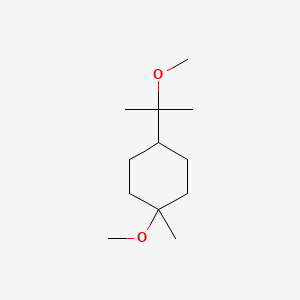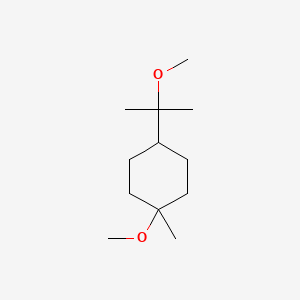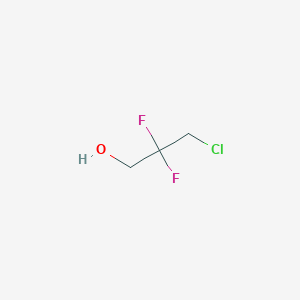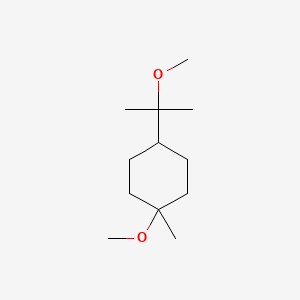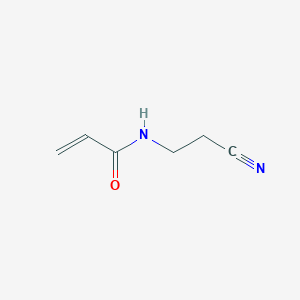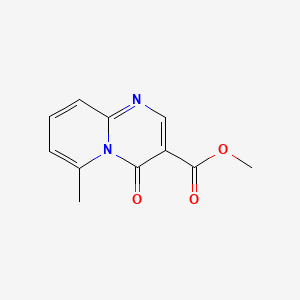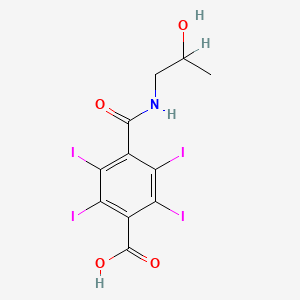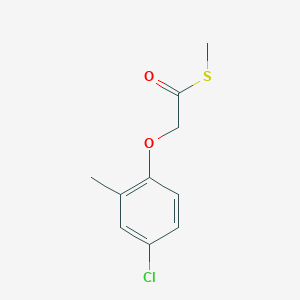
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is a chemical compound known for its herbicidal properties. It belongs to the class of phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is particularly effective due to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form (4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with methanethiol in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like acetone or xylene and temperatures ranging from 20°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of herbicidal activity and environmental fate.
Biology: Research focuses on its effects on plant physiology and its potential use in controlling invasive species.
Medicine: Studies are exploring its potential as a lead compound for developing new drugs with herbicidal properties.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mécanisme D'action
The mechanism of action of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate involves its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation. This ultimately results in the death of the target plants . The molecular targets include auxin-binding proteins and related signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dicamba
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is unique due to its specific structural features, such as the presence of a methylthio group, which enhances its herbicidal activity and environmental stability compared to similar compounds .
Propriétés
Numéro CAS |
25319-89-5 |
|---|---|
Formule moléculaire |
C10H11ClO2S |
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
S-methyl 2-(4-chloro-2-methylphenoxy)ethanethioate |
InChI |
InChI=1S/C10H11ClO2S/c1-7-5-8(11)3-4-9(7)13-6-10(12)14-2/h3-5H,6H2,1-2H3 |
Clé InChI |
PQFIWRBUKOZHMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


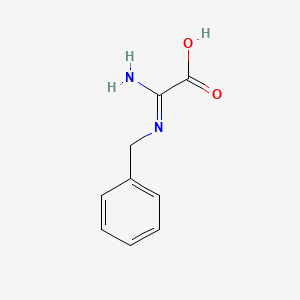
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
